molecular formula C9H16N2O4 B4751996 4-oxo-4-(2-pentanoylhydrazino)butanoic acid

4-oxo-4-(2-pentanoylhydrazino)butanoic acid

Cat. No. B4751996
M. Wt: 216.23 g/mol
InChI Key: WBRSWESHRCVHQG-UHFFFAOYSA-N
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Description

4-oxo-4-(2-pentanoylhydrazino)butanoic acid, also known as PBA, is a synthetic compound that has been widely studied for its potential applications in various fields of science. PBA is a derivative of butyric acid and has a unique structure that makes it a promising candidate for various research applications.

Mechanism of Action

4-oxo-4-(2-pentanoylhydrazino)butanoic acid exerts its effects by chelating metal ions and forming stable complexes. This property makes 4-oxo-4-(2-pentanoylhydrazino)butanoic acid a useful tool in various biochemical and physiological studies. 4-oxo-4-(2-pentanoylhydrazino)butanoic acid has also been shown to modulate gene expression and inhibit histone deacetylases, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
4-oxo-4-(2-pentanoylhydrazino)butanoic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-oxo-4-(2-pentanoylhydrazino)butanoic acid has also been shown to modulate glucose metabolism and improve insulin sensitivity, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

4-oxo-4-(2-pentanoylhydrazino)butanoic acid has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 4-oxo-4-(2-pentanoylhydrazino)butanoic acid can also be toxic at high concentrations, and its effects on different cell types may vary. Therefore, caution should be taken when using 4-oxo-4-(2-pentanoylhydrazino)butanoic acid in lab experiments, and further studies are needed to determine its optimal concentration and conditions for use.

Future Directions

There are several future directions for 4-oxo-4-(2-pentanoylhydrazino)butanoic acid research, including exploring its potential as a drug candidate for various diseases, investigating its effects on different cell types and tissues, and developing new synthetic methods for 4-oxo-4-(2-pentanoylhydrazino)butanoic acid derivatives. Furthermore, the use of 4-oxo-4-(2-pentanoylhydrazino)butanoic acid in combination with other drugs or therapies may enhance its therapeutic effects and improve patient outcomes. Overall, 4-oxo-4-(2-pentanoylhydrazino)butanoic acid is a promising compound with a wide range of potential applications in various fields of science, and further research is needed to fully understand its mechanisms of action and therapeutic potential.

Scientific Research Applications

4-oxo-4-(2-pentanoylhydrazino)butanoic acid has been studied extensively for its potential applications in various fields of science, including medicine, biology, and chemistry. Researchers have explored the use of 4-oxo-4-(2-pentanoylhydrazino)butanoic acid as a chelating agent, a catalyst, and a potential drug candidate.

properties

IUPAC Name

4-oxo-4-(2-pentanoylhydrazinyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-2-3-4-7(12)10-11-8(13)5-6-9(14)15/h2-6H2,1H3,(H,10,12)(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRSWESHRCVHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NNC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-(2-pentanoylhydrazinyl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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